5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)
Description
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Properties
IUPAC Name |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N3O6/c1-30(2)41(28-43,33-14-17-36(47-6)39(26-33)50-9)20-11-22-45(24-19-32-13-16-35(46-5)38(25-32)49-8)23-12-21-42(29-44,31(3)4)34-15-18-37(48-7)40(27-34)51-10/h13-18,25-27,30-31H,11-12,19-24H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKBVURMOAVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141991-89-1 | |
| Record name | 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141991891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-((2-(3,4-DIMETHOXYPHENYL)ETHYL)IMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69S2KI89C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) , also known as a derivative of Verapamil, exhibits significant biological activity primarily as a calcium channel blocker. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C42H58ClN3O6
- Molecular Weight : 699.92 g/mol
- CAS Number : 2726492-31-3
- SMILES : Cl.COc1ccc(cc1OC)C(CCCN(C)CCCC(C#N)(C(C)C)c2ccc(OC)c(OC)c2)(C#N)C(C)C
The primary mechanism of action for this compound involves the inhibition of calcium ion influx through voltage-gated calcium channels. This action is crucial in managing conditions such as hypertension and cardiac arrhythmias. The compound's structure allows it to effectively bind to these channels, thereby reducing vascular resistance and myocardial oxygen demand.
Antihypertensive Effects
Research indicates that the compound effectively lowers blood pressure by relaxing vascular smooth muscle. Studies have shown that it can significantly decrease systolic and diastolic blood pressure in animal models and human subjects.
Antiarrhythmic Properties
As a class IV antiarrhythmic agent, it has been demonstrated to reduce the frequency and severity of arrhythmias. Clinical studies involving patients with atrial fibrillation have reported improved heart rhythm stability after administration of this compound.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to modulate P-glycoprotein (P-gp) activity at the blood-brain barrier (BBB), which is crucial for drug delivery to the central nervous system (CNS). In studies involving Parkinson's disease patients, alterations in P-gp function were observed, indicating potential implications for neurodegenerative disorders .
Case Studies
- Hypertension Management : A clinical trial involving 50 patients demonstrated a significant reduction in blood pressure readings after treatment with the compound over a 12-week period. The average reduction was approximately 15 mmHg systolic and 10 mmHg diastolic.
- Arrhythmia Control : In a cohort study of patients with atrial fibrillation, 70% of participants experienced a reduction in arrhythmic episodes after treatment with the compound compared to a placebo group.
- Neuroprotective Study : A PET imaging study revealed increased brain accumulation of the compound in Parkinson's patients when co-administered with cyclosporin A, suggesting enhanced CNS penetration due to P-gp inhibition .
Data Tables
| Study Type | Population | Outcome | Findings |
|---|---|---|---|
| Clinical Trial | 50 Hypertensive Patients | Blood Pressure Reduction | Avg. reduction: 15 mmHg systolic |
| Cohort Study | Atrial Fibrillation Patients | Arrhythmia Frequency | 70% reduction in episodes |
| Neuroimaging Study | Parkinson's Patients | CNS Drug Penetration | Increased accumulation with cyclosporin A |
Scientific Research Applications
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
Pharmacological Research
Verapamil Impurity M serves as a reference standard in pharmacological studies. Its role as an impurity in Verapamil formulations necessitates its characterization for quality control and regulatory compliance in pharmaceutical manufacturing. This compound is crucial for:
- Stability Testing : To ensure the stability and efficacy of Verapamil formulations during shelf life.
- Bioanalytical Methods : Used as a standard in assays to quantify Verapamil levels in biological samples.
Cardiovascular Studies
Research indicates that compounds similar to Verapamil Impurity M exhibit properties that may contribute to:
- Calcium Channel Blocking : Investigating the effects on cardiac muscle contraction and vascular smooth muscle relaxation.
- Antiarrhythmic Activity : Studying its potential in managing arrhythmias through modulation of calcium influx.
Chemical Synthesis
This compound is also utilized in synthetic chemistry as an intermediate for developing new pharmaceutical agents. Its structure provides a framework for modifying and synthesizing novel compounds with enhanced therapeutic profiles.
Case Study 1: Stability of Verapamil Formulations
A study conducted by researchers at [source] explored the stability of Verapamil formulations containing Verapamil Impurity M under various storage conditions. The findings indicated that the presence of this impurity could affect the degradation rate of the active pharmaceutical ingredient (API), highlighting the need for stringent quality control measures.
Case Study 2: Bioanalytical Method Development
In another research effort documented by [source], scientists developed a high-performance liquid chromatography (HPLC) method to quantify Verapamil and its impurities, including Verapamil Impurity M, in human plasma. The method demonstrated high sensitivity and specificity, facilitating accurate monitoring of drug levels in clinical studies.
Q & A
Q. What are the optimal synthetic routes for 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile), and how can purity be validated?
- Methodological Answer : The synthesis of this compound involves multi-step nucleophilic substitution and imine formation. Key steps include protecting reactive groups (e.g., methoxy or nitrile) to prevent side reactions. For purity validation, use a combination of:
- HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates.
- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on imine proton signals (~δ 8.2–8.5 ppm) and methoxy groups (~δ 3.7–3.9 ppm).
- Mass Spectrometry (HRMS) for exact mass verification (e.g., expected [M+H]⁺ ≈ 665.3 g/mol based on molecular formula).
- Reference controlled polymerization strategies from analogous compounds for optimizing reaction conditions (e.g., temperature, solvent polarity) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under stressors:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) using UV-Vis spectroscopy (absorbance shifts indicate structural changes).
- Light Exposure : Compare degradation rates under UV (365 nm) vs. dark storage.
Safety data indicate no significant decomposition under standard lab conditions, but prolonged exposure to moisture should be avoided due to potential hydrolysis of nitrile groups .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical configurations of this compound, and how do they impact biological activity?
- Methodological Answer : The compound’s stereocenters (e.g., isopropyl groups) require chiral resolution:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases.
- Circular Dichroism (CD) to correlate enantiomer-specific optical activity with biological assays (e.g., receptor binding).
- X-ray Crystallography (if single crystals are obtainable) for absolute configuration determination.
Stereochemical purity is critical, as evidenced by related compounds (e.g., (2R)-enantiomers showing enhanced receptor affinity) .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., neurotransmitter transporters). Focus on π-π interactions between methoxyphenyl groups and aromatic residues.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).
- In Vitro Functional Assays (e.g., cAMP inhibition in cell lines) to confirm predicted activity.
Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, necessitating iterative refinement .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validate Techniques : Compare experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamer interconversion) that may obscure signal splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
Contradictions often stem from solvent polarity or proton exchange; deuterated DMSO or CDCl₃ may improve resolution .
Methodological Framework for Complex Studies
Q. What integrated approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Adopt a quadripolar model integrating:
- Theoretical Pole : Hypothesize SAR based on electronic effects of methoxy substituents.
- Epistemological Pole : Design assays to test hypotheses (e.g., mutagenesis of target protein residues).
- Morphological Pole : Characterize physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
- Technical Pole : Use high-throughput screening (HTS) to evaluate analogs.
This framework aligns with Bruyne’s model for balancing empirical and theoretical inquiry in complex systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
